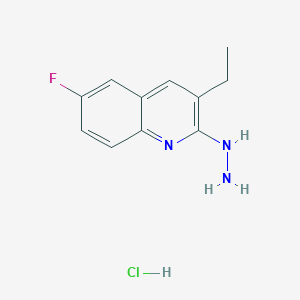

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride

Description

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride is a quinoline-derived compound characterized by a heterocyclic aromatic core with specific substituents: an ethyl group at position 3, a fluorine atom at position 6, and a hydrazino (-NH-NH₂) group at position 2, forming a hydrochloride salt.

The hydrazino group in such compounds may enhance metal chelation or receptor-binding capabilities, while halogen substituents (e.g., fluorine) often improve pharmacokinetic properties like metabolic stability and lipophilicity.

Properties

Molecular Formula |

C11H13ClFN3 |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

(3-ethyl-6-fluoroquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |

InChI Key |

HQRWMKONZFAGNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)F)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3-ethyl-6-fluoroquinoline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

- Fluorine (present in the main compound and ) is smaller and more electronegative than chlorine or bromine, likely favoring better membrane permeability and reduced metabolic degradation compared to bulkier halogens .

- Bromine () introduces greater polarizability, which could enhance van der Waals interactions in hydrophobic binding pockets.

Steric and Solubility Considerations :

- Ethyl (C3) and methyl (C6/C8) groups () balance lipophilicity and steric hindrance. Phenyl substitution () significantly increases hydrophobicity, which may limit bioavailability.

Research Implications and Limitations

While the provided evidence lacks explicit pharmacological or thermodynamic data (e.g., IC₅₀ values, solubility measurements), structural comparisons suggest:

- Drug Design: The main compound’s fluorine and hydrazino groups position it as a candidate for targeting enzymes or receptors sensitive to electron-deficient aromatic systems.

- Synthetic Utility: Analogous compounds (e.g., ) highlight the versatility of quinoline scaffolds for introducing diverse substituents, enabling structure-activity relationship (SAR) studies.

Critical Gaps:

- No evidence directly addresses the biological activity or stability of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride. Further experimental studies are needed to validate inferred properties.

- Safety and toxicity profiles (referenced in SDS documents like ) remain unexplored for the main compound but could be extrapolated from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.